N-Methyl-N-[(oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline
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Overview
Description
N-methyl-n-(phenyl-sulfinyl-methyl)aniline is an organic compound that belongs to the class of sulfoxides It features a sulfinyl group (S=O) bonded to a phenyl group and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-(phenyl-sulfinyl-methyl)aniline typically involves the reaction of N-methylaniline with a sulfinylating agent. One common method is the oxidation of N-methyl-n-(phenyl-thio-methyl)aniline using an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of N-methyl-n-(phenyl-sulfinyl-methyl)aniline may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ruthenium-based catalysts has been reported to facilitate the methylation of anilines with methanol .
Chemical Reactions Analysis
Types of Reactions
N-methyl-n-(phenyl-sulfinyl-methyl)aniline can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction can revert the sulfoxide back to the corresponding sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-methyl-n-(phenyl-sulfonyl-methyl)aniline.
Reduction: N-methyl-n-(phenyl-thio-methyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-methyl-n-(phenyl-sulfinyl-methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-n-(phenyl-sulfinyl-methyl)aniline involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-n-(phenyl-thio-methyl)aniline: The sulfide analog of the compound.
N-methyl-n-(phenyl-sulfonyl-methyl)aniline: The sulfone analog of the compound.
N-methyl-n-(phenyl-sulfinyl-ethyl)aniline: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
N-methyl-n-(phenyl-sulfinyl-methyl)aniline is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of both the sulfinyl and aniline moieties allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
61821-30-5 |
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Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N-methyl-N-[phenyl(sulfinyl)methyl]aniline |
InChI |
InChI=1S/C14H13NOS/c1-15(13-10-6-3-7-11-13)14(17-16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
RNFPXAPDXOCTLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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